Lobophorin CR-2
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Overview
Description
Lobophorin CR-2 is a natural product belonging to the lobophorin family, which are spirotetronate antibiotics produced by marine actinomycetes. These compounds are known for their significant biological activities, including antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lobophorin CR-2 is typically isolated from marine microorganisms, particularly from the genus Streptomyces. The isolation process involves fermentation of the producing strain, followed by extraction and purification using chromatographic techniques . The specific strain used for this compound production is often cultivated in a nutrient-rich medium, and the compound is extracted using organic solvents such as methanol and ethyl acetate .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The producing strain is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the culture broth is subjected to extraction and purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Lobophorin CR-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which are studied for their enhanced biological activities .
Scientific Research Applications
Lobophorin CR-2 has a wide range of scientific research applications:
Mechanism of Action
Lobophorin CR-2 exerts its effects by inducing the unfolded protein response (UPR) pathway. It activates UPR-associated genes, leading to cellular stress and apoptosis in cancer cells . The compound targets molecular pathways involving ATF4 and CHOP, which are key regulators of the UPR . This mechanism is particularly effective in inhibiting the growth of cancer cells and inducing cell death in murine embryonic fibroblast cells .
Comparison with Similar Compounds
- Lobophorin A
- Lobophorin B
- Lobophorin C
- Lobophorin D
Lobophorin CR-2 stands out for its specific molecular targets and its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C61H90N2O22 |
---|---|
Molecular Weight |
1203.4 g/mol |
IUPAC Name |
methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,9S,13S,16S,17S,18S,20S,21R,22S,23E)-11,23-dihydroxy-17-[(2R,4R,5S,6S)-5-hydroxy-4-[(2S,4R,5R,6S)-4-hydroxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-(hydroxymethyl)-3,8,18,20,22-pentamethyl-12-methylidene-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,14,23-tetraen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |
InChI |
InChI=1S/C61H90N2O22/c1-26-17-36-18-35(25-64)29(4)23-61(36)56(70)48(57(71)85-61)55(69)60(11)38(30(5)39(65)19-42(26)81-47-24-59(10,63(73)74)54(34(9)80-47)62-58(72)76-13)15-14-37-49(60)27(2)16-28(3)51(37)83-46-22-43(50(68)31(6)77-46)82-44-21-41(67)53(33(8)79-44)84-45-20-40(66)52(75-12)32(7)78-45/h14-15,17-18,27-29,31-34,36-47,49-54,64-69H,5,16,19-25H2,1-4,6-13H3,(H,62,72)/b26-17?,55-48+/t27-,28-,29+,31-,32-,33-,34+,36+,37-,38-,39?,40+,41+,42-,43+,44-,45+,46-,47-,49+,50-,51-,52-,53-,54-,59-,60+,61-/m0/s1 |
InChI Key |
AMTBMZSIMKAATB-BCBLRGKBSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]\3([C@@H](C=C2)C(=C)C(C[C@@H](C(=C[C@@H]4C=C([C@@H](C[C@@]45C(=O)/C(=C3\O)/C(=O)O5)C)CO)C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])O)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O)C |
Canonical SMILES |
CC1CC(C(C2C1C3(C(C=C2)C(=C)C(CC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])O)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)O)C |
Origin of Product |
United States |
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